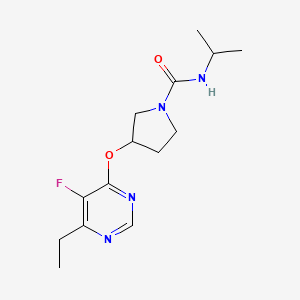

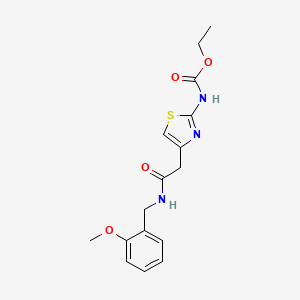

3-((6-乙基-5-氟嘧啶-4-基)氧基)-N-异丙基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is a chemical entity that appears to be related to the field of medicinal chemistry, particularly in the context of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been extensively studied for their potential therapeutic applications, including antiviral properties as seen in the case of HIV integrase inhibitors .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of substituted dithioacetal and guanidine as starting materials. The process typically includes steps to introduce various substituents into the pyrimidine ring to achieve the desired biological activity. In the case of the HIV integrase inhibitors, structural modifications were made to enhance the inhibitory potency against the HIV-integrase-catalyzed strand transfer process . Although the specific synthesis route for 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the substituent effects on the spectral group frequencies, which can be correlated with Hammett sigma constants and other parameters through statistical analysis . This analysis is crucial for understanding the electronic environment of the pyrimidine ring and the impact of different substituents on the molecule's overall properties and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, depending on the nature of the substituents and the reaction conditions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density of the pyrimidine ring. The specific chemical reactions that 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide may participate in are not described in the provided papers, but it is likely that it could engage in typical organic reactions such as nucleophilic substitution or addition, given the presence of reactive sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be determined through the measurement of physical constants and spectral data. These properties are essential for assessing the compound's suitability for further development as a therapeutic agent. For instance, favorable pharmacokinetic properties and the absence of liabilities in counterscreening assays are important criteria for potential antiviral agents . The specific properties of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide would need to be evaluated in a similar manner to determine its potential for clinical use.

科学研究应用

合成和化学性质

-

合成技术:这种化合物及其相关变体已通过多组分反应合成,利用了诸如水介导合成等方法。这些技术通常涉及使用诸如三乙胺之类的碱,并且可以在室温下进行,表明合成过程具有一定的实用性和环境友好性 (Jayarajan 等人,2019)。

-

计算化学应用:计算方法已被用于研究此类化合物的性质,包括它们的非线性光学 (NLO) 性质和分子对接的潜力。这些见解对于理解这些化合物在分子水平上的相互作用至关重要,尤其是在药物设计和开发的背景下 (Jayarajan 等人,2019)。

生物学和药理学潜力

-

在抗癌活性中的潜力:类似化合物的分子对接研究表明在微管蛋白秋水仙碱结合位点附近有显着的相互作用。这表明抑制微管蛋白聚合的可能机制,这是抗癌治疗中探索的途径 (Jayarajan 等人,2019)。

-

在抗胆碱酯酶活性中的作用:具有结构相似性的化合物对乙酰胆碱酯酶 (AChE) 表现出显着的活性,这与阿尔茨海默病等神经退行性疾病有关 (Ghanei-Nasab 等人,2016)。

药物开发中的先进技术

-

药物发现中的 19F-NMR 光谱学:氟核磁共振 (19F-NMR) 已广泛用于药物发现计划,尤其是在 HIV 整合酶抑制剂的开发中。这展示了氟化化合物(如 3-((6-乙基-5-氟嘧啶-4-基)氧基)-N-异丙基吡咯烷-1-甲酰胺)在现代药物研究中的重要性 (Monteagudo 等人,2007)。

-

用于选择性抑制的设计和合成:此类化合物的设计和合成对于开发针对各种激酶的选择性抑制剂至关重要,这种方法在靶向癌症治疗中至关重要 (Pace 等人,2007)。

属性

IUPAC Name |

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-4-11-12(15)13(17-8-16-11)21-10-5-6-19(7-10)14(20)18-9(2)3/h8-10H,4-7H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNATLYIUVQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)